molecular formula C21H12N2O4 B2513238 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 361182-65-2

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B2513238
CAS No.: 361182-65-2
M. Wt: 356.337
InChI Key: NBRDAAKBSWNKRO-UHFFFAOYSA-N
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Description

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with the molecular formula C26H14N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological or chemical effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: The parent compound, which lacks the p-tolyl group.

    4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: A derivative with bromine and alkyl substituents.

Uniqueness

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules. This structural modification can enhance its properties for specific applications, such as increased stability or altered electronic characteristics .

Properties

CAS No.

361182-65-2

Molecular Formula

C21H12N2O4

Molecular Weight

356.337

IUPAC Name

6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25)

InChI Key

NBRDAAKBSWNKRO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O

solubility

not available

Origin of Product

United States

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